N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
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Overview
Description
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group, linked to a triazoloquinazoline moiety through an ethyl chain. The presence of multiple functional groups, including a chloro-substituted aromatic ring, a piperazine ring, and a triazoloquinazoline core, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves multiple steps, starting with the preparation of the piperazine derivative and the triazoloquinazoline core. The key steps include:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 5-chloro-2-methylphenyl group through a nucleophilic substitution reaction.
Synthesis of the Triazoloquinazoline Core: The triazoloquinazoline core is synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reaction: The piperazine derivative is then coupled with the triazoloquinazoline core using an ethyl linker under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe to study biological processes, such as enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide include other piperazine derivatives and triazoloquinazoline compounds. Examples include:
- N-{2-[4-(2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- N-{2-[4-(5-chlorophenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H40ClN7O3 |
---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C31H40ClN7O3/c1-22(2)42-20-6-14-38-30(41)25-7-4-5-8-26(25)39-28(34-35-31(38)39)11-12-29(40)33-13-15-36-16-18-37(19-17-36)27-21-24(32)10-9-23(27)3/h4-5,7-10,21-22H,6,11-20H2,1-3H3,(H,33,40) |
InChI Key |
SZKUUWKEUHFCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCCOC(C)C |
Origin of Product |
United States |
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